Cas no 101765-35-9 (Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-)
101765-35-9 structure
Product Name:Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-
CAS-Nr.:101765-35-9
MF:C25H32O3
MW:380.519787788391
CID:212050
PubChem ID:13506228
Update Time:2025-04-19
Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-
- 6,6-Emopc
- 6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(
- 4a',6a'-dimethyl-4',4a',4b',5',6',6a',7a',8',8a',8b',8c',9'-dodecahydro-3''H-dispiro[cyclopropane-1,10'-cyclopropa[4,5]cyclopenta[1,2-a]phenanthrene-7',2''-furan]-2',5''(3'H,4''H)-dione
- 101765-35-9
- DTXSID20144177
-
- Inchi: 1S/C25H32O3/c1-22-6-3-14(26)11-19(22)24(9-10-24)13-16-17(22)4-7-23(2)21(16)15-12-18(15)25(23)8-5-20(27)28-25/h11,15-18,21H,3-10,12-13H2,1-2H3/t15-,16-,17+,18+,21+,22-,23+,25+/m1/s1
- InChI-Schlüssel: JTNMEYPROBSWNA-VAXHUAPUSA-N
- Lächelt: O1C(CC[C@@]21[C@@]1(C)CC[C@@H]3[C@@]4(C)CCC(C=C4C4(CC4)C[C@H]3[C@@H]1[C@@H]1C[C@@H]12)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 380.23526
- Monoisotopenmasse: 380.23514488g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 0
- Komplexität: 852
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topologische Polaroberfläche: 43.4Ų
Experimentelle Eigenschaften
- PSA: 43.37
Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)- Verwandte Literatur
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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